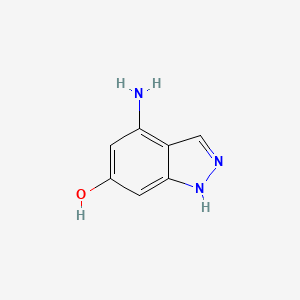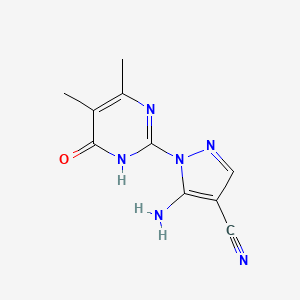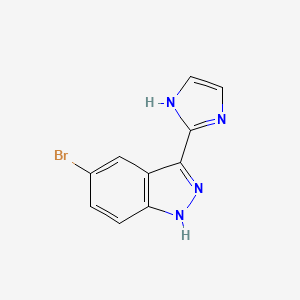
4-氨基-1H-吲唑-6-醇
描述
4-Amino-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of both amino and hydroxyl groups in 4-Amino-1H-indazol-6-ol makes it a versatile compound for chemical modifications and potential therapeutic uses.
科学研究应用
4-Amino-1H-indazol-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties and potential use in treating inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
- Role : By inhibiting IDO1, 4-Amino-1H-indazol-6-ol may modulate immune responses, particularly in the context of cancer and inflammatory conditions .
- Tryptophan Metabolism : IDO1 inhibition affects the kynurenine pathway, leading to decreased tryptophan availability and altered immune responses. Kynurenine accumulation may contribute to immune suppression and tumor escape .
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
4-Amino-1H-indazol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the metabolism of tryptophan. This inhibition can lead to an increase in tryptophan levels and a decrease in kynurenine levels, impacting immune response and tumor growth . Additionally, 4-Amino-1H-indazol-6-ol interacts with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 4-Amino-1H-indazol-6-ol on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. By modulating these pathways, 4-Amino-1H-indazol-6-ol can alter gene expression and cellular metabolism, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, 4-Amino-1H-indazol-6-ol exerts its effects through several mechanisms. It binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine . This binding interaction is crucial for its anticancer properties. Additionally, 4-Amino-1H-indazol-6-ol can modulate the activity of other enzymes and proteins involved in cell signaling, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1H-indazol-6-ol have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 4-Amino-1H-indazol-6-ol can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Amino-1H-indazol-6-ol vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
4-Amino-1H-indazol-6-ol is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s impact on tryptophan metabolism is particularly noteworthy, as it can alter the balance between tryptophan and kynurenine, affecting immune responses and tumor growth .
Transport and Distribution
Within cells and tissues, 4-Amino-1H-indazol-6-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of 4-Amino-1H-indazol-6-ol within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-Amino-1H-indazol-6-ol is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The presence of 4-Amino-1H-indazol-6-ol in the nucleus is particularly important for its role in modulating gene expression and cell signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-indazol-6-ol can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the transition metal-catalyzed reactions, such as the use of cobalt and copper catalysts for the oxidative coupling of imidate esters with anthranils .
Industrial Production Methods
Industrial production methods for 4-Amino-1H-indazol-6-ol typically involve optimized synthetic schemes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
化学反应分析
Types of Reactions
4-Amino-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted indazole derivatives .
相似化合物的比较
Similar Compounds
1H-indazole-6-amine: Similar structure but lacks the hydroxyl group.
4,6-disubstituted-1H-indazole derivatives: These compounds have additional substituents that can enhance or modify their biological activities.
Uniqueness
4-Amino-1H-indazol-6-ol is unique due to the presence of both amino and hydroxyl groups, which provide multiple sites for chemical modifications. This versatility makes it a valuable compound for developing new pharmaceuticals and studying various biological processes .
属性
IUPAC Name |
4-amino-1H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKPXCHEVOFCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1384379.png)
![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)


![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)
![2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384390.png)
![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)
![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)
![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)
![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)
![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B1384402.png)
